molecular formula C5H12O B105285 1-Pentan-d11-ol CAS No. 126840-22-0

1-Pentan-d11-ol

Cat. No. B105285
M. Wt: 99.22 g/mol
InChI Key: AMQJEAYHLZJPGS-GILSBCIXSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-Pentan-d11-ol involves various chemical reactions, including the formation of pentacoordinate 1,2-oxastibetanes, which are synthesized through the reaction of bromo-2-hydroxyalkylstiboranes with NaH. These compounds are considered as potential intermediates in the reactions of stibonium ylides with carbonyl compounds . Additionally, the synthesis of 1-(propylsulfanyl)pentan-2-ol, a related compound, is achieved by reacting 1-propanethiol with 1-bromopentan-2-ol, which can then be further reacted with formaldehyde and secondary amines to produce 2-aminomethyloxy derivatives .

Molecular Structure Analysis

The molecular structure of pentacoordinate 1,2-oxastibetanes, which are structurally related to 1-Pentan-d11-ol, has been elucidated using X-ray crystallographic analyses. These analyses reveal a distorted trigonal bipyramidal structure with smaller C-Sb-O angles in the four-membered ring around antimony compared to the C-P-O angle of pentacoordinate 1,2-oxaphosphetane. NMR spectroscopy further supports the trigonal bipyramidal structure in solution .

Chemical Reactions Analysis

The thermolysis of pentacoordinate 1,2-oxastibetanes has been studied, showing that the reaction conditions can control the reactivity of these compounds. For example, the thermolysis of 3-phenyl-1,2-oxastibetane can yield oxirane with retention of configuration or with inversion of configuration and olefin formation, depending on the presence of LiBr or LiBPh4 . In the context of 1-pentanol, which shares the pentanol moiety with 1-Pentan-d11-ol, its radicals undergo decomposition and isomerization, and its pyrolysis has been studied using quantum chemistry calculations and kinetic modeling to understand the conversion and product selectivities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Pentan-d11-ol can be inferred from studies on similar compounds. For instance, 1-pentanol, when used as a fuel blend with diesel and biodiesel, affects engine performance and emissions. The addition of 1-pentanol increases brake specific fuel consumption and exhaust gas temperature while decreasing brake thermal efficiency. It also impacts CO, HC, and NOx emissions due to its higher latent heat of evaporation and the resulting cooling effect . These properties are crucial for understanding the behavior of 1-Pentan-d11-ol in various applications, including its potential use as a fuel additive or solvent.

Scientific Research Applications

Adsorption Studies

The adsorption of pentan-1-ol on thin gold film electrodes has been studied, demonstrating its interaction with gold and mercury surfaces. This research provides insights into the chemical behavior of pentan-1-ol on metallic surfaces, relevant for various applications in electrochemistry and surface science (Tucceri & Posadas, 1987).

Synthesis and Properties

Pentan-1-ol has been used in the synthesis of aminomethyloxy derivatives of 1-(propylsulfanyl)pentane, which were tested as antimicrobial additives and antiseptics. This demonstrates the potential of pentan-1-ol derivatives in pharmaceutical and industrial applications (Dzhafarov et al., 2010).

Environmental and Health Monitoring

Studies have been conducted on the determination of pentan-1-ol in workplace air, emphasizing its importance in occupational safety and health. This research is crucial for understanding the environmental impact and health risks associated with pentan-1-ol exposure (Zielinski, Twardowska, & Kucharska, 2019).

Combustion and Pyrolysis

Research on the pyrolysis and combustion of 1-pentanol provides valuable data for understanding its behavior in thermal processes, relevant for energy production and environmental science (Van de Vijver et al., 2018).

Catalysis and Reaction Studies

Studies on the adsorption of pentenes on Pd surfaces and catalytic reactions involving pentan-1-ol offer insights into its role in catalysis and chemical reactions, useful for industrial chemistry and materials science (Doyle, Shaikhutdinov, & Freund, 2004).

Eco-Compatible Solvent Applications

Pentan-1-ol has been evaluated as an eco-compatible solvent in palladium-catalysed direct arylations, highlighting its potential as a greener alternative to traditional solvents in organic synthesis (Bensaid et al., 2011).

Oxidation Studies

Investigations into the oxidation of pentan-1-ol using various reagents provide insights into its chemical reactivity, important for understanding its behavior in various chemical environments (Karunakaran & Suresh, 2004).

Safety And Hazards

1-Pentan-d11-ol is classified as a flammable liquid and vapor. It causes skin irritation and serious eye damage. It is harmful if inhaled and may cause respiratory irritation . Safety measures include avoiding breathing vapors, mist or gas, ensuring adequate ventilation, removing all sources of ignition, and using personal protective equipment .

Relevant Papers There are several papers related to 1-Pentan-d11-ol. For instance, a paper titled “Recent Advances in the Synthetic Chemistry of Bicyclo [1.1.1]pentane” discusses the synthetic chemistry of Bicyclo [1.1.1]pentane . Another paper titled “Direct catalytic asymmetric synthesis of α-chiral bicyclo [1.1.1]pentanes” reports a one-step three-component radical coupling of propellane to afford diverse functionalized bicyclopentanes .

properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O/c1-2-3-4-5-6/h6H,2-5H2,1H3/i1D3,2D2,3D2,4D2,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQJEAYHLZJPGS-GILSBCIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584004
Record name (~2~H_11_)Pentan-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Pentan-d11-ol

CAS RN

126840-22-0
Record name (~2~H_11_)Pentan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 126840-22-0
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Synthesis routes and methods I

Procedure details

To synthesize tri-n-pentylamine, a solution of 1 mol of n-pentylamine in 4 mol of n-pentanol was prepared. This solution was treated with 0.25% by weight of 50% strength by weight sodium hydroxide solution.
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Synthesis routes and methods II

Procedure details

One of the commercially important ways to manufacture n-amyl acetate is by the catalytic esterification of n-amyl alcohol with acetic acid. n-Amyl acetate (b.p.=148.4° C.), n-amyl alcohol (b.p.=138.1° C.) and water (b.p.=100° C.) form a minimum ternary azeotrope boiling at 94.8° C. and containing 10.5 weight percent n-amyl acetate, 33.3 wt. % n-amyl alcohol and 56.2 wt. % water. n-Amyl acetate forms a binary azeotrope with water boiling at 95.2° C. containing 59 wt. % n-amyl acetate. n-Amyl alcohol also forms a binary minimum azeotrope with water which boils at 95.8° C. and contains 45.6 wt. % n-amyl alcohol. Thus in the esterification of n-amyl alcohol with acetic acid to form n-amyl acetate and water, the rectification of this mixture has two binary and a ternary azeotrope to contend with, and yields the lowest boiling constituent, namely the n-amyl acetate - n-amyl alcohol - water ternary azeotrope. It is therefore impossible to produce n-amyl acetate from n-amyl alcohol and water mixtures by rectification because the lower boiling ternary azeotrope will always come off overhead as the initial product. Any mixture of n-amyl acetate, n-amyl alcohol and water subjected to rectification at one atmosphere pressure will produce an overhead product boiling at 94.8° C. and containing 10.5 wt. % n-amyl acetate, 33.3 wt. % n-amyl alcohol and 56.2 wt. % water. Extractive distillation would be an attractive method of effecting the separation of n-amyl acetate from n-amyl alcohol if agents can be found that (1) will break the n-amyl acetate - n-amyl alcohol - water azeotrope and (2) are easy to recover from the n-amyl alcohol, that is, form no azeotrope with n-amyl alcohol and boil sufficiently above n-amyl alcohol to make the separation by rectification possible with only a few theoretical plates.
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Synthesis routes and methods III

Procedure details

Reaction of 4-chloro-5-sulfamoylphthalimide (5.21 g., 0.02 mole) and 4-amino-1-(4-methoxybenzyl)piperidine (4.5 g., 0.02 mole) in 80 ml. of n-pentanol according to the procedure of Example 1(a) afforded the crude 1,3-dioxoisoindole product purified by chromatography (silica gel, ethyl acetate-n-hexane) to yield 2.88 g. (31%) of 6-chloro-2,3-dihydro-2-[1-[(4-methoxyphenyl)methyl]-4-piperidinyl]-1,3-dioxo-1H-isoindole-5-sulfonamide. The NMR spectral data was consistent for the compound used without further purification below.
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Synthesis routes and methods IV

Procedure details

Reaction of 4-chloro-5-sulfamoylphthalimide (10.1 g., 0.0386 mole) and 4-amino-1-(3-trifluoromethylbenzyl)piperidine (10.0 g., 0.0386 mole) in 200 ml. of n-pentanol according to the procedure of Example 1(a) afforded the crude 1,3-dioxoisoindole product purified by chromatography to yield 8.1 g. (42% yield) of 6-chloro-2,3-dihydro-1,3-dioxo-2-[1-[[3-(trifluoromethyl)phenyl]methyl]-4-piperidinyl]-1H-isoindole-5-sulfonamide. The NMR spectral data was consistent for the compound used without further purification below.
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10 g
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Synthesis routes and methods V

Procedure details

The sulfonated porous styrene-divinylbenzene copolymer particles can be produced by a known method. For example, such copolymer particles can be obtained by suspension polymerizing divinylbenzene and a styrene monomer in the presence of a water-insoluble organic solvent such as amyl alcohol, toluene or the like, isolating the produced particles, swelling them with a swelling agent such as dichloroethane, trichloroethane or the like, and adding thereto concentrated sulfuric acid or chlorosulfuric acid to effectuate a sulfonation reaction at room temperature to 120° C. The ion exchange capacity can be adjusted by properly controlling the reaction conditions at the time of reaction with concentrated sulfuric acid or chlorosulfuric acid. The porosity of the column packing material of this invention can be adjusted by properly selecting the reaction conditions, especially the kind and amount of the water-insoluble organic solvent used, at the time of suspension polymerization. The particle size can also be adjusted by properly selecting the suspension polymerization conditions.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Pentan-d11-ol
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Reactant of Route 4
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Reactant of Route 5
1-Pentan-d11-ol
Reactant of Route 6
1-Pentan-d11-ol

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